molecular formula C20H14N2S2Sn B14436459 Stannane, (2,3-quinoxalinyldithio)diphenyl- CAS No. 73927-96-5

Stannane, (2,3-quinoxalinyldithio)diphenyl-

Cat. No.: B14436459
CAS No.: 73927-96-5
M. Wt: 465.2 g/mol
InChI Key: SROCWHIJFMQAOF-UHFFFAOYSA-L
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Description

Stannane, (2,3-quinoxalinyldithio)diphenyl- is a chemical compound that features a stannane core bonded to a quinoxaline derivative

Preparation Methods

The synthesis of Stannane, (2,3-quinoxalinyldithio)diphenyl- typically involves the reaction of diphenyltin dichloride with 2,3-quinoxalinedithiol. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is facilitated by the use of a base such as triethylamine. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Stannane, (2,3-quinoxalinyldithio)diphenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the quinoxaline moiety to its corresponding dihydroquinoxaline derivative.

    Substitution: The phenyl groups attached to the tin atom can be substituted with other aryl or alkyl groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organometallic reagents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Stannane, (2,3-quinoxalinyldithio)diphenyl- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing into its potential use as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Stannane, (2,3-quinoxalinyldithio)diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline moiety can intercalate with DNA, while the stannane core can form coordination complexes with metal ions. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Stannane, (2,3-quinoxalinyldithio)diphenyl- can be compared with other similar compounds such as:

    Diphenyltin dichloride: A precursor in the synthesis of the target compound.

    2,3-Quinoxalinedithiol: Another precursor used in the synthesis.

    Other organotin compounds: These compounds share similar structural features but differ in their specific applications and reactivity.

The uniqueness of Stannane, (2,3-quinoxalinyldithio)diphenyl- lies in its combination of a stannane core with a quinoxaline derivative, which imparts distinct chemical and biological properties .

Properties

CAS No.

73927-96-5

Molecular Formula

C20H14N2S2Sn

Molecular Weight

465.2 g/mol

IUPAC Name

2,2-diphenyl-[1,3,2]dithiastannolo[4,5-b]quinoxaline

InChI

InChI=1S/C8H6N2S2.2C6H5.Sn/c11-7-8(12)10-6-4-2-1-3-5(6)9-7;2*1-2-4-6-5-3-1;/h1-4H,(H,9,11)(H,10,12);2*1-5H;/q;;;+2/p-2

InChI Key

SROCWHIJFMQAOF-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)[Sn]2(SC3=NC4=CC=CC=C4N=C3S2)C5=CC=CC=C5

Origin of Product

United States

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